Cisplatin

Description

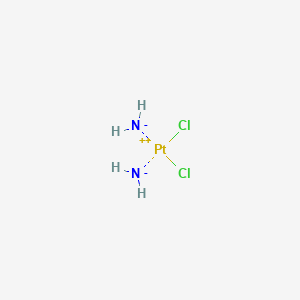

Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.

This compound is a Platinum-based Drug.

This compound is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. This compound has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.

This compound is an alkylating-like inorganic platinum agent (cis-diamminedichloroplatinum) with antineoplastic activity. This compound forms highly reactive, charged, platinum complexes which bind to nucleophilic groups such as GC-rich sites in DNA inducing intrastrand and interstrand DNA cross-links, as well as DNA-protein cross-links. These cross-links result in apoptosis and cell growth inhibition.

An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of this compound correlates with cellular arrest in the G2 phase of the cell cycle.

Properties

Key on ui mechanism of action |

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |

|---|---|

CAS No. |

26035-31-4 |

Molecular Formula |

Cl2H6N2Pt |

Molecular Weight |

300.05 g/mol |

IUPAC Name |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI Key |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

Canonical SMILES |

N.N.Cl[Pt]Cl |

Color/Form |

Deep yellow solid Yellow crystals White powder Orange-yellow crystals |

density |

3.738 g/cu m |

melting_point |

518 °F approximately (decomposes) (NTP, 1992) |

Other CAS No. |

14913-33-8 26035-31-4 15663-27-1 |

physical_description |

Platinol appears as an anticancer drug. Orange-yellow to deep yellow solid or powder. (NTP, 1992) |

shelf_life |

SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light; it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light. The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis. The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride. |

solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cisplatin's Action on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin, a cornerstone of modern chemotherapy, exerts its potent anti-tumor activity primarily through its interaction with nuclear DNA. This guide provides a comprehensive technical overview of the molecular cascade initiated by this compound, from its entry into the cell to the ultimate induction of apoptosis in cancer cells. We will delve into the activation of this compound, the formation of various DNA adducts, the cellular DNA damage response, and the key signaling pathways that determine the cell's fate. This document aims to provide a detailed reference for professionals in the field of oncology and drug development.

Cellular Uptake and Aquation: The Activation of a Prodrug

This compound in its clinical formulation is a neutral, square planar complex. Its journey into the cell is facilitated by this neutrality, allowing for passive diffusion across the cell membrane. Additionally, active transport mechanisms, notably the copper transporter CTR1, contribute to its intracellular accumulation.

The intracellular environment, with its significantly lower chloride concentration (~4 mM) compared to the extracellular space (~100 mM), is the crucible for this compound's activation. Here, the chloride ligands are displaced by water molecules in a process termed aquation. This results in the formation of highly reactive, positively charged mono- and diaquated this compound species. These electrophilic intermediates are primed to attack nucleophilic sites on cellular macromolecules, with DNA being the principal target.[1][2]

The Heart of the Mechanism: this compound-DNA Adduct Formation

The activated, aquated this compound readily binds to the N7 position of purine bases in the DNA, with a preference for guanine. This interaction leads to the formation of a variety of DNA adducts, which are the primary lesions responsible for this compound's cytotoxicity.[3]

Types of this compound-DNA Adducts:

The formation of these adducts introduces significant distortions into the DNA double helix, including bending and unwinding, which impede critical cellular processes like DNA replication and transcription.[2][4]

| Adduct Type | Approximate Abundance | Structural Impact on DNA |

| 1,2-Intrastrand d(GpG) | 65% | Major groove binding, significant bending and unwinding. |

| 1,2-Intrastrand d(ApG) | 25% | Causes a similar but less pronounced distortion than d(GpG) adducts. |

| 1,3-Intrastrand d(GpXpG) | 5-10% | Creates a larger loop in the DNA strand. |

| Interstrand Crosslinks (ICLs) | 1-5% | Covalently links the two DNA strands, preventing their separation. |

| Monofunctional Adducts | Transient | Initial binding event, precursor to crosslink formation. |

Cellular Response: A Battle for Survival

The formation of this compound-DNA adducts does not go unnoticed by the cell. A complex network of proteins and signaling pathways, collectively known as the DNA Damage Response (DDR), is activated. The ultimate fate of the cell—survival through DNA repair or death via apoptosis—hangs in the balance.

DNA Damage Recognition and Repair

The structural distortions caused by this compound adducts are recognized by cellular surveillance proteins. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for repairing the most common 1,2-intrastrand crosslinks. The NER machinery recognizes the helical distortion, excises the damaged DNA segment, and synthesizes a new, correct strand. However, if the damage is too extensive or if the repair machinery is overwhelmed, the cell may be pushed towards apoptosis. Interstrand crosslinks, being more complex lesions, require the coordinated action of multiple repair pathways, including NER and homologous recombination.

Cell Cycle Arrest: Buying Time for Repair

Upon detection of DNA damage, the cell cycle is halted to prevent the propagation of damaged DNA. This is orchestrated by checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a cascade of downstream targets, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent arrest at the G1, S, or G2/M phases of the cell cycle.

Apoptosis: The Final Command

If the DNA damage is deemed irreparable, the cell is programmed to undergo apoptosis. A key player in this process is the tumor suppressor protein p53. In response to DNA damage signals from ATR and other kinases, p53 is stabilized and activated. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like PUMA and Bax, which in turn trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and the systematic dismantling of the cell.

Visualizing the Mechanism

To better understand the complex interplay of these processes, the following diagrams illustrate key pathways and workflows.

Caption: Overview of this compound's Mechanism of Action.

Caption: DNA Damage Response Pathway to this compound.

Key Experimental Protocols

Quantifying this compound-Induced Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of cells undergoing apoptosis following this compound treatment.

Principle: This flow cytometry-based assay utilizes Annexin V, which has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time course (e.g., 24, 48 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Gently detach adherent cells using a non-enzymatic cell dissociation solution to minimize membrane damage.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC or APC) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Analysis of this compound-DNA Adducts by Atomic Force Microscopy (AFM)

Objective: To visualize and characterize the structural changes in DNA induced by this compound binding at the single-molecule level.

Principle: AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanometer scale. In the context of this compound-DNA interactions, AFM can directly observe the bending, shortening, and kinking of DNA molecules caused by adduct formation.

Methodology:

-

DNA Substrate Preparation: A linearized DNA fragment of a known length (e.g., a plasmid linearized by a restriction enzyme) is used as the substrate.

-

This compound-DNA Adduct Formation: The DNA is incubated with a specific concentration of this compound in a suitable buffer (e.g., HEPES) at 37°C for a defined period (e.g., 24 hours) in the dark to allow for adduct formation.

-

Sample Deposition: A small volume of the this compound-treated DNA solution is deposited onto a freshly cleaved mica surface, which is atomically flat and suitable for AFM imaging. The sample is allowed to adsorb for a few minutes.

-

Washing and Drying: The mica surface is gently rinsed with deionized water to remove unbound this compound and salts, and then dried with a stream of inert gas (e.g., nitrogen or argon).

-

AFM Imaging: The sample is imaged using an atomic force microscope operating in tapping mode in air. This mode minimizes the lateral forces on the DNA molecules, preventing their displacement during scanning.

-

Image Analysis: The obtained AFM images are analyzed to measure the contour length, height, and bending angles of the DNA molecules. A comparison with untreated control DNA allows for the quantification of the structural distortions induced by this compound. A statistically significant shortening of the contour length is indicative of this compound-induced kinking.

Conclusion and Future Directions

The cytotoxic mechanism of this compound is a multi-faceted process initiated by the formation of DNA adducts and culminating in the activation of the DNA damage response and, ultimately, apoptosis. A thorough understanding of these intricate pathways is paramount for the development of more effective platinum-based therapies and for devising strategies to overcome this compound resistance, a significant clinical challenge. Future research will likely focus on the development of agents that can selectively enhance this compound's efficacy in tumor cells or mitigate its toxicity in normal tissues by modulating key components of the DNA damage and repair pathways.

References

The Molecular Basis of Cisplatin's Therapeutic Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), remains a cornerstone of chemotherapeutic regimens for a wide array of solid tumors, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its clinical efficacy is primarily attributed to its ability to induce cytotoxic DNA lesions, which trigger a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, detailing its cellular uptake and activation, the formation and repair of DNA adducts, and the intricate signaling pathways that ultimately determine a cancer cell's fate. Furthermore, this guide addresses the molecular basis of this compound resistance, a significant clinical challenge. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this critical area of oncology.

Cellular Uptake, Activation, and Efflux

The journey of this compound from the bloodstream to its nuclear target is a multi-step process involving passive diffusion and active transport mechanisms. Once inside the cell, this compound undergoes aquation, a critical activation step, and can also be exported, contributing to drug resistance.

Cellular Uptake

This compound primarily enters the cell via passive diffusion, driven by the concentration gradient between the extracellular environment and the cytoplasm. However, active transport also plays a significant role, with the copper transporter 1 (CTR1) being a key mediator of this compound influx.[2][3] Reduced expression of CTR1 is a well-documented mechanism of this compound resistance.[4]

Intracellular Activation

In the low-chloride environment of the cytoplasm, the chloride ligands of this compound are displaced by water molecules in a process called aquation. This results in the formation of a positively charged, highly reactive mono- and di-aquated this compound species, which are potent electrophiles that readily react with nucleophilic sites on intracellular macromolecules, most notably DNA.

Cellular Efflux

Resistance to this compound can be mediated by the active efflux of the drug from the cell. The copper-transporting P-type ATPases, ATP7A and ATP7B, are major contributors to this compound efflux. Overexpression of these transporters is frequently observed in this compound-resistant cancer cells.

Table 1: Cellular Transporters Involved in this compound Uptake and Efflux

| Transporter | Function | Role in this compound Resistance |

| CTR1 (SLC31A1) | Influx | Decreased expression leads to reduced uptake and resistance. |

| ATP7A | Efflux | Increased expression enhances efflux and contributes to resistance. |

| ATP7B | Efflux | Overexpression is associated with increased efflux and resistance. |

The Primary Target: DNA Adduct Formation and Repair

The principal mechanism of this compound's cytotoxicity lies in its ability to form covalent adducts with DNA, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger cell death pathways.

Types of DNA Adducts

This compound preferentially binds to the N7 position of purine bases, primarily guanine. The most common adducts are 1,2-intrastrand crosslinks between adjacent purines on the same DNA strand.

-

1,2-d(GpG) intrastrand adducts: These are the most abundant adducts, accounting for approximately 65% of all this compound-DNA lesions.

-

1,2-d(ApG) intrastrand adducts: These comprise about 20-25% of the adducts.

-

1,3-d(GpXpG) intrastrand adducts: These are formed between two guanines separated by one or more nucleotides and are less frequent.

-

Interstrand crosslinks (ICLs): These form between purines on opposite DNA strands and, although less common (around 1-5%), are highly cytotoxic as they covalently link the two strands of the DNA double helix.

Kinetics of Adduct Formation and Repair

This compound-DNA adducts form rapidly upon cellular exposure to the drug, typically within 1-2 hours. The persistence of these adducts is a critical determinant of this compound's efficacy. The cell employs sophisticated DNA repair mechanisms to remove these lesions, primarily the Nucleotide Excision Repair (NER) pathway. The efficiency of NER is a key factor in this compound resistance.

Table 2: Quantitative Data on this compound-DNA Adducts

| Parameter | Value | Reference(s) |

| Relative Abundance of Adducts | ||

| 1,2-d(GpG) intrastrand | ~65% | |

| 1,2-d(ApG) intrastrand | ~20-25% | |

| 1,3-d(GpXpG) intrastrand | Less frequent | |

| Interstrand Crosslinks (ICLs) | ~1-5% | |

| Adduct Formation Time | 1-2 hours | |

| Adduct Repair (in blood cells after first infusion) | ~76% removed within 21 hours | |

| Adduct Repair (in blood cells after subsequent infusions) | 49-53% removed within 21 hours | |

| Repair of intrastrand adducts in cancer cells | ~85% repaired by 72 hours |

Downstream Signaling Pathways: The Cellular Response to Damage

The formation of this compound-DNA adducts triggers a complex network of signaling pathways that collectively constitute the DNA Damage Response (DDR). The ultimate outcome of the DDR—cell cycle arrest to allow for DNA repair or the induction of apoptosis—is a critical determinant of this compound's therapeutic efficacy.

Cell Cycle Arrest

Upon detection of this compound-induced DNA damage, the cell cycle is arrested to provide time for DNA repair. This arrest is primarily mediated by the activation of checkpoint kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream effectors like CHK1 and CHK2. A key player in this process is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, leading to arrest at the G1/S or G2/M checkpoints.

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cell Line | This compound Concentration | Duration of Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference(s) |

| HL-60 | 1 µM | 24 hours | Decreased | Increased | Increased | |

| 4T1 | IC50 | 24 hours | 65.83% | 11.26% | 22.91% | |

| MCF-7 | 80 nM | 24 hours | Increased | Decreased | Decreased | |

| Primary MEFs | 10 µM | 48 hours | 20% | - | 70% |

Apoptosis

If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: this compound can also increase the expression of death receptors like Fas, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the mitochondrial apoptotic signal.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, also play crucial roles in regulating this compound-induced apoptosis. Sustained activation of JNK and p38 is generally pro-apoptotic, while the role of ERK is more complex and can be either pro- or anti-apoptotic depending on the cellular context.

Table 4: Quantitative Changes in Apoptosis-Related Proteins upon this compound Treatment

| Protein | Change in Expression/Activity | Cell Line | This compound Treatment | Reference(s) |

| Phospho-p53 (Ser15) | Marked increase | HCT-116 | IC50 for 24h | |

| Phospho-p53 (Ser20) | Increase | HCT-116 | IC50 for 24h | |

| Phospho-JNK | Increase | 224 (Melanoma) | 20 µM for 4-16h | |

| Phospho-p38 | Increase | Vero | 20 µM for 24h | |

| Bax | Increase | NRK-52E | 24 µM for 24h | |

| Cleaved Caspase-3 | Increase | HK-2 | 20 µM for 24h |

Table 5: Induction of Apoptosis by this compound Measured by Annexin V/PI Staining

| Cell Line | This compound Concentration | Duration of Treatment | % Apoptotic Cells (Early + Late) | Reference(s) |

| AGS (gastric cancer) | 10 µM | 48 hours | ~30% | |

| HK-2 (renal) | 20 µM | 48 hours | ~40% | |

| HT-29 (colon cancer) | IC50 | 72 hours | ~38% |

Molecular Mechanisms of this compound Resistance

The development of resistance to this compound is a major obstacle to its clinical effectiveness. Resistance can be intrinsic or acquired and arises from a variety of molecular alterations that can be broadly categorized as pre-target, on-target, and post-target mechanisms.

-

Pre-target resistance: This involves mechanisms that reduce the amount of this compound reaching its DNA target. This includes decreased cellular uptake due to reduced expression of CTR1 and increased efflux mediated by ATP7A and ATP7B.

-

On-target resistance: This refers to the cell's enhanced ability to tolerate or repair this compound-DNA adducts. Increased efficiency of the NER pathway is a key contributor to on-target resistance.

-

Post-target resistance: This encompasses alterations in the signaling pathways downstream of DNA damage that lead to a failure to execute apoptosis. This can involve mutations in p53, overexpression of anti-apoptotic Bcl-2 family members, or altered MAPK signaling.

Table 6: Fold Change in Transporter Expression in this compound-Resistant Cells

| Transporter | Cell Line | Fold Change in Resistant vs. Sensitive | Reference(s) |

| CTR1 | A2780cis (ovarian) | ~2-fold decrease | |

| ATP7A | A2780cis (ovarian) | ~2.5-fold increase | |

| ATP7B | A2780cis (ovarian) | No significant change |

Experimental Protocols

Assessment of this compound-Induced DNA Damage: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and crosslinks.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Cell Harvesting and Embedding: Harvest cells and resuspend in low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments based on size. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.

Analysis of Apoptosis: Western Blotting for Key Markers

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-p53).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Quantification: Capture the chemiluminescent signal using an imager. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle.

Visualizations of Key Pathways and Workflows

Caption: Cellular uptake, activation, and efflux of this compound.

Caption: Overview of the this compound-induced DNA damage response pathway.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound's therapeutic efficacy is a result of a complex interplay of cellular uptake, DNA damage, and the subsequent activation of cell cycle arrest and apoptotic signaling pathways. A thorough understanding of these molecular mechanisms is paramount for the development of novel strategies to enhance this compound's effectiveness and overcome the challenge of drug resistance. This guide has provided a detailed overview of the core principles of this compound's action, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers and drug development professionals dedicated to advancing cancer therapy. The continued investigation into the intricate molecular details of this compound's interactions within the cell will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. Low Doses of this compound Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of the copper transporters hCtr1, ATP7A and ATP7B is associated with the response to chemotherapy and survival time in patients with resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Role for The ATP7A Copper Transporter in Tumorigenesis and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered localisation of the copper efflux transporters ATP7A and ATP7B associated with this compound resistance in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cisplatin on Purine Bases in DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through its interaction with DNA. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's impact on purine bases in DNA. It details the formation of various this compound-DNA adducts, with a quantitative focus on the predominant intrastrand crosslinks. The structural and functional consequences of these adducts on DNA replication and transcription are explored. Furthermore, this guide outlines the intricate cellular signaling pathways activated in response to this compound-induced DNA damage, including the DNA damage response and apoptosis. Detailed experimental protocols for the quantification and analysis of this compound-DNA adducts are provided, along with visual representations of key cellular processes to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound, or cis-diamminedichloroplatinum(II), is a potent chemotherapeutic agent widely used in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its efficacy is intrinsically linked to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1][2] The primary targets of this compound within the DNA are the purine bases, guanine and adenine. This guide delves into the specifics of these interactions, providing a technical overview for researchers and professionals in the field of drug development.

Mechanism of this compound-DNA Interaction

Upon entering a cell, the neutral this compound molecule undergoes aquation, a process where the chloride ligands are replaced by water molecules. This transformation is favored by the low intracellular chloride concentration compared to the bloodstream. The resulting positively charged, aquated species, such as [Pt(NH3)2Cl(H2O)]+ and [Pt(NH3)2(H2O)2]2+, are highly reactive and readily bind to nucleophilic sites on DNA.[1]

The N7 atom of the purine bases, guanine and adenine, is the principal site of platination.[1] Guanine is the preferred target due to its higher nucleophilicity. This initial monofunctional adduct formation is the rate-limiting step. Subsequently, the second labile ligand on the platinum complex reacts with a nearby purine base to form a bifunctional adduct, which is responsible for the majority of this compound's cytotoxic effects.

Types and Distribution of this compound-Purine Adducts

This compound forms several types of DNA adducts, with intrastrand crosslinks being the most prevalent. The relative abundance of these adducts is crucial to understanding the biological consequences of this compound treatment.

| Adduct Type | Description | Relative Abundance (%) |

| 1,2-Intrastrand d(GpG) | Crosslink between two adjacent guanine bases. | ~65% |

| 1,2-Intrastrand d(ApG) | Crosslink between an adjacent adenine and guanine. | ~25% |

| 1,3-Intrastrand d(GpNpG) | Crosslink between two guanine bases separated by one nucleotide. | 5-10% |

| Interstrand Crosslinks | Crosslink between guanine bases on opposite DNA strands. | 1-5% |

| Monofunctional Adducts | This compound bound to a single guanine base. | Minor |

Table 1: Quantitative Distribution of this compound-DNA Adducts.

Structural and Functional Consequences of Adduct Formation

The formation of this compound-purine adducts induces significant distortions in the DNA double helix. The 1,2-intrastrand crosslinks, in particular, cause localized bending and unwinding of the DNA. This structural perturbation has profound functional consequences:

-

Inhibition of DNA Replication: The distorted DNA template poses a formidable obstacle for DNA polymerases, leading to a stall in replication. While some specialized translesion synthesis (TLS) polymerases can bypass these lesions, this process is often error-prone and can introduce mutations.

-

Inhibition of Transcription: RNA polymerase is also blocked by this compound adducts, leading to a halt in transcription. This inhibition of gene expression contributes significantly to the cytotoxic effects of the drug.

Cellular Signaling in Response to this compound-Induced DNA Damage

The cellular response to this compound-induced DNA damage is a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Recognition and Repair

This compound adducts are recognized by several cellular surveillance systems.

-

Nucleotide Excision Repair (NER): This is the primary pathway for the removal of this compound-induced intrastrand crosslinks. The NER machinery recognizes the helical distortion caused by the adduct, excises the damaged DNA segment, and synthesizes a new, correct strand.

-

Mismatch Repair (MMR): The MMR system can also recognize this compound adducts, particularly those that cause mispairing during replication. However, instead of repairing the lesion, the MMR system often engages in a "futile" cycle of repair attempts that can lead to the formation of double-strand breaks and trigger apoptosis.

Cell Cycle Arrest and Apoptosis

If the DNA damage is too extensive to be repaired, the cell activates pathways leading to cell cycle arrest and apoptosis.

-

ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are key sensors of DNA damage. They are activated by the presence of this compound adducts and stalled replication forks, initiating a downstream signaling cascade.

-

p53 Activation: A critical downstream target of ATM/ATR is the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) to allow time for DNA repair, or, if the damage is irreparable, it can trigger apoptosis by upregulating pro-apoptotic proteins (e.g., BAX, PUMA).

-

c-Abl Signaling: The tyrosine kinase c-Abl is also activated in response to this compound-induced DNA damage. Activated c-Abl can phosphorylate and stabilize p73, a p53 homolog, which can also induce apoptosis. This provides a p53-independent mechanism for this compound-induced cell death.

Experimental Protocols

Accurate quantification of this compound-DNA adducts is essential for both preclinical research and clinical monitoring. The following are outlines of key experimental protocols.

Quantification of this compound-DNA Adducts by UPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of specific adducts.

Methodology:

-

DNA Isolation: Extract genomic DNA from cells or tissues treated with this compound using a standard DNA isolation kit.

-

Enzymatic Digestion: Digest the DNA to individual nucleosides and adducts using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Adduct Enrichment: Use solid-phase extraction (SPE) to enrich the platinated adducts from the complex mixture of normal nucleosides.

-

UPLC Separation: Separate the adducts using Ultra-Performance Liquid Chromatography (UPLC) with a C18 column.

-

MS/MS Detection: Quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is typically used for accurate quantification.

Quantification of Total Platinum in DNA by HPLC-ICP-MS

This technique is highly sensitive for the detection of total platinum bound to DNA.

Methodology:

-

DNA Isolation and Digestion: Isolate and enzymatically digest the DNA as described for UPLC-MS/MS.

-

HPLC Separation: Separate the digested DNA components using High-Performance Liquid Chromatography (HPLC).

-

ICP-MS Detection: The eluent from the HPLC is directly introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS is tuned to detect the isotopes of platinum, allowing for highly sensitive quantification of the total amount of platinum that was bound to the DNA.

32P-Postlabeling Assay for Adduct Detection

This is a highly sensitive method for detecting a wide range of DNA adducts.

Methodology:

-

DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducts, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Quantification: Detect and quantify the adducts by autoradiography and scintillation counting.

In Vitro Transcription Assay with Platinated DNA Template

This assay assesses the impact of this compound adducts on transcription.

Methodology:

-

Prepare Platinated DNA Template: Incubate a linear DNA template containing a promoter (e.g., T7) and a reporter gene with activated this compound to form adducts.

-

In Vitro Transcription Reaction: Set up a reaction containing the platinated DNA template, RNA polymerase, ribonucleotides (including a radiolabeled one, e.g., [α-32P]UTP), and transcription buffer.

-

Analyze Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Quantify Inhibition: Visualize and quantify the amount of full-length and truncated transcripts by autoradiography. A decrease in the full-length transcript and an increase in truncated products indicate transcription inhibition by this compound adducts.

DNA Polymerase Stop Assay

This assay determines the extent to which this compound adducts block DNA replication.

Methodology:

-

Prepare Platinated Template and Primer: Anneal a radiolabeled primer to a single-stranded DNA template that has been treated with this compound.

-

Polymerase Extension Reaction: Incubate the primer-template complex with a DNA polymerase and dNTPs.

-

Analyze Products: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.

-

Identify Blockage Sites: The appearance of bands that terminate at specific sites corresponding to the location of purine bases indicates that the DNA polymerase was blocked by this compound adducts.

Conclusion

This compound's interaction with purine bases in DNA is the linchpin of its anticancer activity. The formation of 1,2-intrastrand d(GpG) and d(ApG) adducts leads to significant DNA distortion, which in turn inhibits essential cellular processes and triggers a complex signaling network culminating in cell death. A thorough understanding of these molecular events, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is paramount for the development of more effective platinum-based therapies and for devising strategies to overcome this compound resistance. The continued investigation into the intricate interplay between this compound-DNA adducts and the cellular machinery will undoubtedly pave the way for advancements in cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Assessing Cisplatin Sensitivity Using Colony Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a gold-standard in vitro method to determine the long-term proliferative capacity of single cells following exposure to cytotoxic agents. This application note provides a detailed protocol for utilizing this assay to assess the sensitivity of cancer cells to cisplatin, a widely used chemotherapeutic drug. This compound exerts its anticancer effects primarily by inducing DNA adducts, which, if not repaired, lead to cell cycle arrest and apoptosis.[1] Resistance to this compound remains a significant clinical challenge, often linked to enhanced DNA repair mechanisms and alterations in cellular signaling pathways.[1][2] This document outlines the experimental workflow, data analysis, and interpretation, and provides insights into the key signaling pathways involved in this compound resistance.

Data Presentation: this compound Sensitivity in Various Cancer Cell Lines

The following tables summarize the quantitative data on the surviving fraction of different cancer cell lines after treatment with various concentrations of this compound, as determined by the colony formation assay.

| Cell Line | This compound Concentration (µM) | Surviving Fraction (%) |

| U-1810 (NSCLC) | 2.5 | ~90% |

| 5 | ~90% | |

| 10 | ~90% | |

| 20 | ~80% |

Table 1: this compound sensitivity of U-1810 non-small cell lung cancer cells. Data indicates a this compound-refractory phenotype at therapeutically relevant concentrations.[3]

| Cell Line | This compound Concentration (µM) | IC50 (µM) |

| A549 (Lung Cancer) | 5 (in combination with radiation) | - |

| A549 (Ad-Fhit infected) | - | 17.8 |

| A549 (Ad-LacZ infected) | - | 23.4 |

Table 2: this compound sensitivity of A549 lung cancer cells. The IC50 values vary depending on genetic modifications, highlighting the role of specific genes in this compound sensitivity.[4]

| Cell Line | This compound Concentration (µM) | IC50 (µM) |

| MDA-MB-231 (Breast Cancer) | - | 25.28 |

| Siha (Cervical Cancer) | - | 4.49 |

Table 3: Comparative this compound sensitivity of MDA-MB-231 and Siha cells. Siha cells demonstrate higher sensitivity to this compound compared to MDA-MB-231 cells.

Experimental Protocols

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (lyophilized powder)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

6-well tissue culture plates

-

Hemocytometer or automated cell counter

-

Fixing solution: 4% paraformaldehyde in PBS or methanol:acetic acid (3:1)

-

Staining solution: 0.5% crystal violet in methanol

-

Incubator (37°C, 5% CO2)

-

Microscope

Experimental Workflow

Caption: Experimental workflow for the colony formation assay.

Detailed Methodology

-

Cell Preparation:

-

Culture the chosen cancer cell line in complete medium until it reaches 80-90% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Determine cell viability using trypan blue exclusion.

-

-

Cell Seeding:

-

Based on the plating efficiency of your cell line (determined in a preliminary experiment), calculate the number of cells to seed in each well of a 6-well plate to obtain 50-100 colonies in the untreated control wells. This number can range from 100 to 1000 cells per well.

-

Seed the calculated number of cells into each well containing 2 mL of complete medium.

-

Incubate the plates for 24 hours to allow the cells to attach.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile, nuclease-free water or a recommended solvent. Further dilute the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control group.

-

The duration of this compound treatment can vary (e.g., 24, 48, or 72 hours) depending on the experimental design.

-

-

Colony Formation:

-

After the treatment period, remove the this compound-containing medium, wash the cells gently with PBS, and add 2 mL of fresh, drug-free complete medium to each well.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

Change the medium every 2-3 days to ensure adequate nutrient supply.

-

-

Fixing and Staining:

-

Once the colonies are of a sufficient size (at least 50 cells per colony), carefully remove the medium.

-

Gently wash the wells with PBS.

-

Add 1 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the fixing solution and allow the plates to air dry completely.

-

Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

-

Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

-

Allow the plates to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

-

Plating Efficiency (PE) % = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

-

Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

-

-

Signaling Pathways in this compound Resistance

Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it. Several signaling pathways are implicated in this process.

DNA Damage Repair Pathways

This compound-induced DNA adducts are primarily repaired by the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways. Upregulation of proteins in these pathways, such as ERCC1 and BRCA1, can lead to increased repair of this compound-induced damage and subsequent resistance.

Caption: DNA repair pathways in this compound resistance.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can have a dual role in the response to this compound. While it can promote apoptosis, sustained JNK activation can also contribute to resistance mechanisms.

Caption: JNK signaling in response to this compound.

EGFR/AKT Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT pathway are critical for cell survival and proliferation. Hyperactivation of this pathway has been linked to this compound resistance by promoting anti-apoptotic signals and enhancing DNA repair.

Caption: EGFR/AKT pathway in this compound resistance.

References

Application Notes: Cisplatin and Paclitaxel Combination Therapy

Introduction

The combination of cisplatin and paclitaxel represents a cornerstone in the treatment of various solid tumors, including ovarian, lung, cervical, and head and neck cancers.[1][2][3][4] this compound, a platinum-based agent, functions by forming cross-links with DNA, which interferes with DNA repair mechanisms, triggers DNA damage, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1] Paclitaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The synergistic interaction between these two agents enhances their overall antitumor efficacy. The sequence of administration is critical; administering paclitaxel before this compound generally results in greater cytotoxicity. This enhancement is attributed to increased formation of platinum-DNA adducts and promotion of apoptotic pathways.

Clinical Regimens

The dosage and administration schedule for this compound and paclitaxel combination therapy can vary depending on the cancer type, disease stage, and patient performance status. Premedication, including dexamethasone, an H2 antagonist, and an antihistamine like chlorphenamine or diphenhydramine, is typically administered before paclitaxel infusion to prevent hypersensitivity reactions. Adequate hydration is crucial when administering this compound to mitigate its nephrotoxicity.

Below are tables summarizing common clinical protocols for this combination therapy.

Table 1: this compound and Paclitaxel Regimen for Ovarian Cancer

| Drug | Dosage | Administration | Schedule |

| Paclitaxel | 175 mg/m² | 3-hour IV infusion | Day 1 |

| This compound | 60-75 mg/m² | 2-hour IV infusion | Day 1 (following paclitaxel) |

| Cycle Frequency | Every 21 days for up to 6 cycles |

Table 2: this compound and Paclitaxel Regimen for Non-Small-Cell Lung Cancer (NSCLC)

| Drug | Dosage | Administration | Schedule |

| Paclitaxel | 175 mg/m² | 3-hour IV infusion | Day 1 |

| This compound | 75-80 mg/m² | IV infusion | Day 2 (24 hours after paclitaxel) |

| Cycle Frequency | Every 21 days |

Table 3: Dose-Dense and Weekly Regimens

| Regimen Type | Drug | Dosage | Administration | Schedule |

| Dose-Dense (Ovarian Cancer) | Paclitaxel | 100 mg/m² | IV infusion | Weekly |

| This compound | 70 mg/m² | IV infusion | Weekly (Days 1, 8, 15, 29, 36, 43) | |

| Weekly (NSCLC) | Paclitaxel | 70 mg/m² | IV infusion | Days 1, 8, 15 |

| This compound | 80 mg/m² | IV infusion | Day 1 | |

| Cycle Frequency | Every 4 weeks |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound and paclitaxel combination therapy.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the drug combination on cell proliferation and to determine the IC50 (half-maximal inhibitory concentration) values.

Methodology

-

Cell Seeding: Seed cancer cells (e.g., OVCAR-3, SKOV-3 for ovarian cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound and paclitaxel, both individually and in combination (at a fixed ratio). Remove the medium and add 100 µL of fresh medium containing the drug concentrations. Include vehicle-treated (e.g., 0.1% DMSO) and untreated cells as controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 values can be determined using dose-response curve fitting software.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

-

Cell Treatment: Plate cells and treat with this compound, paclitaxel, or the combination for the desired duration (e.g., 24 or 48 hours).

-

Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation and gating.

3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology

-

Cell Treatment: Treat cells with the desired drug concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization, followed by centrifugation.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Visualizations

Synergistic Mechanism of Action

Caption: Synergistic mechanism of Paclitaxel and this compound.

Preclinical Experimental Workflow

Caption: Workflow for in vitro evaluation of combination therapy.

Drug Interaction Logic

Caption: Logical relationship of drug administration sequence.

References

- 1. Paclitaxel and this compound Interaction: Clinical Considerations | empathia.ai [empathia.ai]

- 2. This compound + paclitaxel - Cervical Cancer | ChemoExperts [chemoexperts.com]

- 3. A phase I/II study of paclitaxel plus this compound as first-line therapy for head and neck cancers: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paclitaxel and this compound as first-line therapy in recurrent or advanced squamous cell carcinoma of the cervix: a gynecologic oncology group study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nanoparticle-Based Delivery of Cisplatin In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of nanoparticle-based delivery systems for the chemotherapeutic agent cisplatin. The information compiled herein is intended to guide researchers in designing and evaluating their own this compound nanoformulations, offering insights into expected physicochemical properties, in vivo efficacy, and relevant experimental procedures.

Introduction

This compound is a cornerstone of chemotherapy for a multitude of cancers; however, its clinical utility is often hampered by severe dose-limiting side effects, including nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[1][2] Nanoparticle-based drug delivery systems present a promising strategy to overcome these limitations. By encapsulating this compound within nanocarriers, it is possible to alter the drug's pharmacokinetic profile, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and potentially reduce systemic toxicity.[1] This document outlines key quantitative data from various in vivo studies, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: In Vivo Performance of this compound Nanoparticles

The following tables summarize quantitative data from several in vivo studies, providing a comparative look at the physicochemical characteristics and therapeutic efficacy of different this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

| Nanoparticle Type | Core Material(s) | Average Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |

| Hybrid Nanoparticles | PEO-b-PMAA, Egg PC, Sodium Cholate | 33 - 52 | Slightly Positive | - | 5 - 18 | |

| Polymeric Nanoparticles | PLGA-PEG | 150 - 160 | - | ~2% (w/w) | - | |

| Gelatin-Poly(acrylic acid) NP | Gelatin, Poly(acrylic acid) | ~100 | - | ~40% | - | |

| Polybutylcyanoacrylate (PBCA) NP | Polybutylcyanoacrylate | Nanoscale | Positive | - | 23 | |

| Solid Lipid Nanoparticles (SLN) | Stearic Acid | 74.85 | -20.8 | - | 71.85 | |

| Magnetic Iron Oxide NP | PEG-coated Iron Oxide | 10 (core size) | - | - | ~90 | |

| Virus-Like Particles (VLP) | Physalis mottle virus | - | - | - | - |

Table 2: In Vivo Efficacy of this compound Nanoparticle Formulations

| Nanoparticle Formulation | Cancer Model | Animal Model | Tumor Growth Inhibition | Survival Rate Improvement | Key Findings | Reference |

| This compound-loaded PBCA NP | Kidney Cancer | Wistar Rats | 1.8-fold increase in therapeutic effect vs. free this compound (tumor size 3.5 mm vs 6.5 mm) | Not specified | Reduced nephrotoxicity | |

| This compound-loaded PLGA-mPEG NP | Colorectal Adenocarcinoma (HT 29) | SCID Mice | Delayed tumor growth | Higher survival rate vs. free this compound | Well-tolerated at high doses | |

| This compound-loaded Gelatin-PAA NP | Murine Hepatic Cancer (H22) | ICR Mice | Superior anticancer effect vs. free this compound | Not specified | Dose-dependent efficacy | |

| This compound-loaded Biodegradable NP | Ovarian Cancer (SKOV3-luc) | Mice | Significant reduction in tumor burden | Tumor regression in 71% of mice (vs. 50% for free this compound) | Enhanced efficacy and reduced tumor aggressiveness | |

| Pt-PhMVCy5.5-PEG (VLP) | Breast Cancer (MDA-MB-231) | Mice | Successful inhibition of tumor growth | Significantly prolonged survival vs. free this compound | Effective against this compound-resistant cells | |

| This compound Nanocapsules | Ovarian Carcinoma (OVCAR-3) | Nude Mice | ~90% reduction in tumor growth (similar to free this compound) | Not specified | Reduced kidney platinum accumulation | |

| This compound-loaded PLGA NP | Not specified | Tumor-bearing mice | Similar tumor inhibition to free this compound | Not specified | Higher activation of apoptosis in tumors |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vivo study of this compound-loaded nanoparticles.

Protocol 1: Synthesis of this compound-Loaded Polybutylcyanoacrylate (PBCA) Nanoparticles

This protocol is based on the miniemulsion polymerization method as described in related studies.

Materials:

-

Butylcyanoacrylate (BCA) monomer

-

This compound

-

Dextran 70 kDa (stabilizer)

-

Hydrochloric acid (HCl)

-

Purified water

Procedure:

-

Prepare an acidic aqueous solution (e.g., 0.01 M HCl) containing the stabilizer, Dextran 70 kDa.

-

Dissolve this compound in the aqueous phase.

-

Add the BCA monomer to the aqueous phase containing this compound and the stabilizer.

-

Maintain the mixture under constant magnetic stirring at room temperature to allow for the polymerization of BCA and the formation of nanoparticles. The polymerization process encapsulates the this compound.

-

After the reaction is complete (typically several hours), purify the nanoparticle suspension by dialysis against purified water to remove unreacted monomer and excess stabilizer.

-

Lyophilize the purified nanoparticle suspension for long-term storage or resuspend in a suitable buffer for immediate use.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Resuspend the nanoparticle formulation in purified water or a suitable buffer.

-

Analyze the suspension using a Zetasizer instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.

-

2. Drug Loading and Encapsulation Efficiency:

-

Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for platinum quantification.

-

Procedure:

-

To determine the total amount of this compound, dissolve a known amount of the lyophilized nanoparticles in an appropriate acid (e.g., aqua regia) and dilute with water.

-

To determine the amount of encapsulated this compound, separate the nanoparticles from the aqueous phase containing free drug by ultracentrifugation.

-

Analyze the platinum content in both the total and the supernatant samples using ICP-MS or AAS.

-

Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total initial mass of drug) x 100

-

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound nanoparticles in a xenograft mouse model.

Materials:

-

Cancer cell line of interest (e.g., SKOV3-luc for ovarian cancer)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

This compound-loaded nanoparticle formulation

-

Free this compound solution (for control group)

-

Saline or PBS (for vehicle control group)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Tumor Inoculation: Subcutaneously or intraperitoneally inject a suspension of cancer cells (e.g., 1x10^6 cells) into the mice.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound nanoparticles).

-

Treatment Administration: Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 4 mg/kg once a week for 4 weeks).

-

Tumor Growth Monitoring: Measure the tumor volume using calipers every few days. For luciferase-expressing cells, monitor tumor burden using bioluminescence imaging.

-

Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves and analyze for statistical significance between treatment groups. If applicable, perform survival analysis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo studies and a relevant signaling pathway affected by this compound treatment.

Caption: Experimental workflow for in vivo evaluation of this compound nanoparticles.

Caption: Inhibition of PI3K/AKT and JAK/STAT3 pathways by combination therapy.

Conclusion

The use of nanoparticle-based delivery systems for this compound has demonstrated significant potential in preclinical in vivo models to enhance therapeutic efficacy and reduce systemic toxicity. The data and protocols presented here serve as a valuable resource for the research and development of next-generation this compound nanoformulations. Future work should continue to focus on optimizing drug loading, improving tumor targeting, and conducting long-term toxicity studies to facilitate the clinical translation of these promising cancer therapies.

References

Detecting Apoptosis in Cisplatin-Treated Tissues using the TUNEL Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a potent and widely used chemotherapeutic agent that induces cell death in cancerous tissues primarily through the induction of apoptosis.[1] A key hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by endogenous endonucleases.[2] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a robust and widely accepted method for the detection and quantification of this DNA fragmentation in situ, making it an invaluable tool for assessing the efficacy of this compound treatment in preclinical and clinical research.[3][4]

The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the incorporation of labeled deoxynucleotides (e.g., dUTPs tagged with a fluorophore or biotin) onto the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[5] These labeled nucleotides can then be visualized by fluorescence microscopy or chromogenic detection, allowing for the identification and quantification of apoptotic cells within tissue sections. This document provides detailed application notes and a comprehensive protocol for performing the TUNEL assay on this compound-treated tissues.

This compound-Induced Apoptosis Signaling Pathways

This compound exerts its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage. This damage triggers a cascade of signaling events that converge on the activation of apoptotic pathways. The two main pathways involved are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic Pathway: DNA damage caused by this compound can activate the p53 tumor suppressor protein. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Extrinsic Pathway: this compound treatment can also increase the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers the activation of caspase-8. Activated caspase-8 can directly activate effector caspases or cleave the Bid protein to its truncated form, tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Both pathways ultimately lead to the activation of effector caspases that are responsible for the cleavage of various cellular substrates, including the inhibitor of a caspase-activated DNase (ICAD). The release of caspase-activated DNase (CAD) allows it to enter the nucleus and cleave DNA into fragments, which are then detected by the TUNEL assay.

Data Presentation: Quantitative Analysis of Apoptosis

The TUNEL assay allows for the quantification of apoptosis by determining the percentage of TUNEL-positive cells within a given tissue area. This is typically achieved by counting the number of labeled nuclei and expressing it as a percentage of the total number of nuclei (often determined by a counterstain such as DAPI or Hematoxylin). Below are examples of quantitative data from studies that have used the TUNEL assay to assess apoptosis in response to this compound treatment.

| Cell Line / Tissue Type | This compound Concentration | Treatment Duration | % TUNEL-Positive Cells (Mean ± SD/SE) | Reference |

| Human Ovarian Cancer (A2780/CP) | 20 µg/ml (β-elemene) + 20 µg/ml (this compound) | 24 hours | ~45% | |

| 20 µg/ml (β-elemene) + 20 µg/ml (this compound) | 48 hours | ~55% | ||

| 20 µg/ml (β-elemene) + 20 µg/ml (this compound) | 72 hours | ~65% | ||

| Non-Small Cell Lung Cancer (H460) | 10 µM | 24 hours | 18% | |

| 10 µM | 48 hours | Not specified, but increased from 24h | ||

| Bcl-2 expressing NSCLC clone | 16 µM | 24 hours | 1% (this compound alone) | |

| Bcl-xL expressing NSCLC clone | 16 µM | 24 hours | 6% (this compound alone) |

| In Vivo Model | This compound Dosage | Time Point | Tissue | % TUNEL-Positive Cells (Observation) | Reference |

| Zebrafish Larvae | 1 mM | 4 hours | Neuromasts | Significantly increased vs. control | |

| Mice with Ovarian Carcinoma Xenografts | Not specified | Not specified | Tumor Tissue | Dispersed TUNEL signal observed |

Experimental Protocols

Detailed Protocol for TUNEL Assay on Paraffin-Embedded this compound-Treated Tissues

This protocol provides a step-by-step guide for performing a fluorescent TUNEL assay on formalin-fixed, paraffin-embedded (FFPE) tissue sections obtained from this compound-treated animal models.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized Water

-

Phosphate-Buffered Saline (PBS)

-

Proteinase K (20 µg/mL in PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

DNase I (for positive control)

-

Nuclear Counterstain (e.g., DAPI or Hoechst)

-

Mounting Medium

-

Coverslips

-

Humidified Chamber

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each. c. Rinse slides in deionized water for 5 minutes.

-

Permeabilization: a. Incubate the sections with 20 µg/mL Proteinase K in PBS for 15-30 minutes at room temperature. The optimal time may need to be determined empirically. b. Rinse slides twice with PBS for 5 minutes each.

-

Fixation (Optional but Recommended): a. Fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature. b. Rinse slides twice with PBS for 5 minutes each.

-

Equilibration: a. Incubate the sections with the equilibration buffer provided in the TUNEL kit for 5-10 minutes at room temperature.

-

TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in the reaction buffer). b. Carefully remove the equilibration buffer from the slides and add the TUNEL reaction mixture to cover the tissue section. c. Incubate the slides in a humidified chamber at 37°C for 60 minutes in the dark.

-

Stopping the Reaction: a. Terminate the reaction by immersing the slides in the stop/wash buffer provided in the kit (often a saline-sodium citrate buffer) for 10 minutes at room temperature. b. Rinse the slides twice with PBS for 5 minutes each.

-

Nuclear Counterstaining: a. Incubate the sections with a nuclear counterstain solution (e.g., DAPI at 1 µg/mL) for 5-10 minutes at room temperature in the dark. b. Rinse the slides briefly with PBS.

-

Mounting and Visualization: a. Mount the slides with an appropriate mounting medium. b. Visualize the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain. TUNEL-positive nuclei will appear brightly fluorescent.

Controls:

-

Positive Control: Treat a slide with DNase I (1 µg/mL) for 10-20 minutes at room temperature after the permeabilization step to induce DNA breaks in all cells.

-

Negative Control: Prepare a slide by omitting the TdT enzyme from the TUNEL reaction mixture. This control is essential to assess non-specific binding of the labeled nucleotides.

Interpretation of Results

-

Apoptotic Cells: Will exhibit strong nuclear staining.

-

Necrotic Cells: May show some diffuse staining, so morphological assessment is also important.

-

Healthy Cells: Should show little to no staining.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Inadequate rinsing | Increase the duration and number of washing steps. |

| Over-fixation or excessive permeabilization | Optimize fixation and permeabilization times and concentrations. | |

| Endogenous biotin (if using biotin-based detection) | Use an avidin/biotin blocking kit. | |

| No or Weak Signal | Insufficient permeabilization | Increase Proteinase K concentration or incubation time. |

| Inactive TdT enzyme | Use a fresh kit or enzyme. | |

| Insufficient DNA fragmentation | Ensure the this compound treatment was effective. Use a positive control. | |

| Non-specific Staining | Drying of the tissue section | Keep the section moist throughout the procedure. |

| TdT enzyme binding to non-specific sites | Ensure proper blocking and washing steps. |

Conclusion

The TUNEL assay is a powerful and specific method for detecting apoptosis in this compound-treated tissues. By following a well-optimized protocol and including appropriate controls, researchers can obtain reliable and quantifiable data on the extent of apoptosis induced by this compound. This information is critical for evaluating the efficacy of this compound as a chemotherapeutic agent and for understanding the molecular mechanisms of drug-induced cell death.

References

- 1. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Enhancement of this compound-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: ABC Transporters in Cisplatin Efflux and Resistance

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of ATP-binding cassette (ABC) transporters in cisplatin efflux and resistance.

Frequently Asked Questions (FAQs)

Q1: Which ABC transporters are primarily involved in this compound resistance?

Several ABC transporters have been implicated in this compound resistance by actively effluxing the drug out of cancer cells. Key transporters include:

-

ABCC1 (MRP1): Overexpression of ABCC1 is associated with poor survival and chemotherapy drug resistance in several cancers, including high-grade serous ovarian cancer.[1] It contributes to drug resistance by transporting this compound out of the cell, preventing it from reaching its DNA target.[2]

-

ABCC2 (MRP2): This transporter can mediate this compound efflux, and its overexpression has been linked to this compound resistance in various cancer cell lines.[3][4][5] Studies have shown that cells deficient in ABCC2 are more sensitive to this compound and accumulate more platinum on their DNA.

-

ABCC6 (MRP6): Upregulation of ABCC6 has been identified as a crucial factor in this compound resistance in bladder cancer cells. It is also implicated in resistance to other anticancer drugs like doxorubicin and etoposide.

-

ABCG2 (BCRP): Increased expression of ABCG2 is associated with resistance to a broad spectrum of anticancer drugs, including this compound. It confers this resistance by reducing the cytoplasmic concentration of chemotherapeutic agents to sub-lethal levels.